
2-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C20H25N5O2S and its molecular weight is 399.51. The purity is usually 95%.
BenchChem offers high-quality 2-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Multicomponent Reactions and Synthesis
Synthesis and Biological Activity : A study by Chen et al. (2010) on the efficient generation of biologically active H-pyrazolo[5,1-a]isoquinolines through a multicomponent reaction demonstrated the potential of these compounds as inhibitors with promising activities against CDC25B, TC-PTP, and PTP1B, highlighting their significance in medicinal chemistry research Chen and Wu, 2010.
Catalytic Processes and Novel Syntheses : Li et al. (2011) discovered a multicomponent reaction that leads to the unexpected formation of H-pyrazolo[5,1-a]isoquinolines, utilizing silver(I)-catalyzed intramolecular cyclization and copper(II)-catalyzed oxidation. This synthesis approach opens new avenues for generating complex organic compounds under mild conditions Li and Wu, 2011.
Cycloaddition Reactions : Wu et al. (2012) presented a study on the cycloaddition of N-sulfonylpyridinium imides and isoquinolinium imides with acetylenedicarboxylates. This process efficiently synthesizes pyrazolo[1,5-a]pyridine and pyrazolo[5,1-a]isoquinoline derivatives, demonstrating the versatility of cycloaddition reactions in constructing heterocyclic compounds Wu et al., 2012.
Green Chemistry Approaches : Aliabadi and Mahmoodi (2016) utilized an imidazole-based ionic liquid as a catalyst for synthesizing pyranopyrazoles, showcasing an environmentally friendly method that combines high yields, short reaction times, and an efficient workup process. This study emphasizes the importance of green chemistry in the synthesis of complex organic molecules Aliabadi and Mahmoodi, 2016.
Sulfonamide Hybrids : Recent advancements in sulfonamide-based hybrid compounds, as reviewed by Ghomashi et al. (2022), highlight the broad pharmacological potential of sulfonamide hybrids in offering antibacterial, anti-inflammatory, and anti-tumor activities. This research underscores the continuous exploration of sulfonamide hybrids in drug discovery Ghomashi et al., 2022.
properties
IUPAC Name |
2-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S/c1-14(2)20-22-19(13-23(20)3)28(26,27)25-11-15-7-5-6-8-17(15)18(12-25)16-9-21-24(4)10-16/h5-10,13-14,18H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPDWIXVIGNLBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2819784.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(quinolin-6-yl)propanoic acid](/img/structure/B2819785.png)
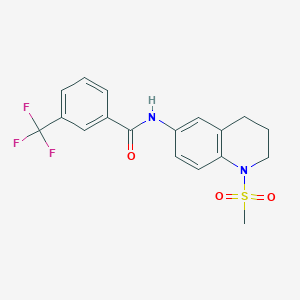
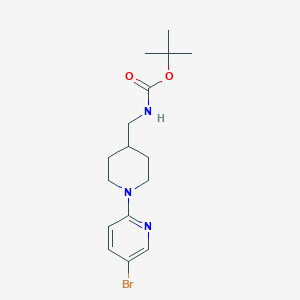
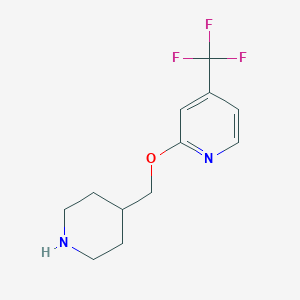
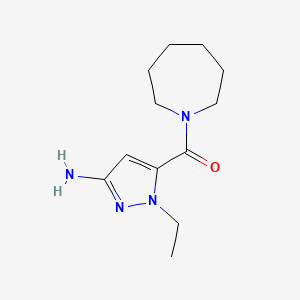
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone](/img/structure/B2819791.png)
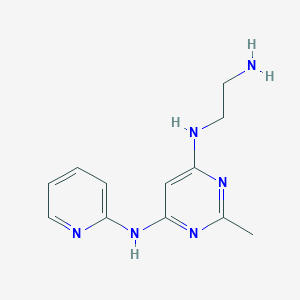
![ethyl 4-[({[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2819795.png)
![N-(4-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2819798.png)
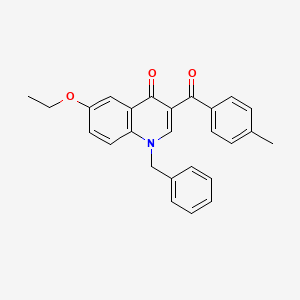
![N-(3-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2819800.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2819805.png)